1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid - 1127402-43-0

1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid

Catalog Number: EVT-1731406
CAS Number: 1127402-43-0
Molecular Formula: C11H12FNO2
Molecular Weight: 209.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a benzofuran-based S1P1 receptor agonist. [] It exhibits high potency and selectivity for the S1P1 receptor compared to the S1P3 receptor. [] This compound has been identified as a preclinical lead molecule for multiple sclerosis (MS) research. []

Mechanism of Action

1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid acts as an agonist of the S1P1 receptor. [] Agonism of the S1P1 receptor leads to a reduction in blood lymphocyte counts. [] This mechanism is believed to contribute to its efficacy in the mouse Experimental Autoimmune Encephalomyelitis (EAE) model, a common animal model for MS. []

Physical and Chemical Properties Analysis

The provided abstracts describe 1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid as having good in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and excellent oral bioavailability across different species. []

Applications

The primary application of 1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid identified in the provided research is as a preclinical lead molecule for the treatment of multiple sclerosis (MS). []

1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid (Compound 18)

  • Compound Description: This compound is a potent and selective S1P1 receptor agonist. [] It exhibits over 1000 times greater selectivity for the S1P1 receptor compared to the S1P3 receptor. [] Studies have shown it possesses good in vitro ADME (absorption, distribution, metabolism, and excretion) properties and excellent oral bioavailability across different species. [] Notably, when administered orally at a dose of 0.3 mg/kg, it significantly reduced blood lymphocyte counts after 24 hours and demonstrated efficacy in a mouse experimental autoimmune encephalomyelitis (EAE) model, a model commonly used to study relapsing multiple sclerosis (MS). []

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Compound 7)

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of several anticancer drugs. []

1-(4-{1-[(E)-4-Cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid (Compound I)

  • Compound Description: This compound is a subject of research for its potential medical applications. Several studies focus on its various salt forms, including the hydrochloride salt, hemifumarate salt, and its different polymorphs (different crystal forms). [, , , , , ] These studies aim to identify forms with improved properties for drug development, such as enhanced solubility, stability, or bioavailability. The hemifumarate salt, in particular, is highlighted for its potential in treating lymphocyte-mediated conditions. []

1-(Cyclopropyl/tert-Butyl/4-Fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acid

  • Compound Description: This series of compounds was synthesized and evaluated for its antimycobacterial activity. [] One particular derivative, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Compound 10q), exhibited potent activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. [] This compound demonstrated significantly higher potency compared to the standard drug isoniazid. [] Furthermore, Compound 10q effectively reduced bacterial load in lung and spleen tissues in an in vivo animal model, highlighting its potential as a therapeutic agent for tuberculosis. []

1-(4-Fluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids

    • Compound Description: This series of compounds, derived from the antibacterial agent nalidixic acid, were synthesized and evaluated for their antifungal, nitrification inhibitory, and insect growth regulator (IGR) activities. []

    1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid

    • Compound Description: This series of compounds was synthesized and assessed for its potential as antibacterial agents. [] The study demonstrated that many compounds within this series displayed promising antibacterial activity against both gram-positive and gram-negative bacteria. [] Importantly, their efficacy rivaled that of established fluoroquinolone antibiotics, such as ciprofloxacin, sparfloxacin, and trovafloxacin. [] These findings underscore the potential of this class of compounds as a source of novel antibacterial agents.
    • Compound Description: This research explored a series of compounds, including the title compound and its structural analogs, to understand the relationship between their structure and antibacterial activity. [] The study involved evaluating the antibacterial activity of 16 compounds and calculating their electron densities using Hückel molecular orbital theory. [] The findings revealed a strong correlation between the electron densities on the oxygen atoms of the 3-carboxyl and 4-oxo groups and the in vitro antibacterial activity. [] Notably, the quinoline and 1,8-naphthyridine analogs, which exhibited higher electron densities, demonstrated more potent antibacterial activity. [] Conversely, the cinnoline and pyrido[2,3-c]pyridazine analogs, characterized by lower electron densities, displayed reduced or no antibacterial activity. [] These results highlight the importance of electronic structural features in determining the antibacterial efficacy of these compounds.

    5-(1',4'-Dideoxy-1',4'-imino-D-erythrosyl)-2-methyl-3-furoic acid (=5-[(3S,4R)-3,4-Dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic acid) derivatives

    • Compound Description: This research focuses on synthesizing and evaluating a series of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives for their inhibitory activity against various glycosidases. [] The study discovered that specific derivatives exhibited selective inhibition towards certain glycosidases. [] For example, the derivative with a S-phenyl thioester group (Compound 3a) showed good and selective inhibition of α-l-fucosidase, [] while the derivative with an N-benzylcarboxamide group (Compound 4b) acted as a good inhibitor of β-galactosidase. [] These findings suggest that modifications to the core structure of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid can lead to the development of potent and selective glycosidase inhibitors for potential therapeutic applications.
    • Compound Description: This study involves synthesizing and characterizing a series of organotin(IV) derivatives of nalidixic acid, a known antibacterial agent. [] These derivatives were subsequently screened for their antifungal and antibacterial activities. []

    1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1589 R.B.)

    • Compound Description: This compound is a broad-spectrum antibacterial agent that has demonstrated efficacy in treating experimental infections. [] Studies on its methane sulfonic acid salt (1589 m R.B.) have revealed promising toxicological and pharmacokinetic profiles, suggesting its potential for treating systemic infections. []

    1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116)

    • Compound Description: This compound is a newly developed quinolone antibiotic with promising pharmacokinetic properties. [] Studies in rats have shown that DW-116 exhibits high oral bioavailability (almost complete absorption), a long mean residence time in the body compared to other quinolones like ciprofloxacin and rufloxacin, and superior in vivo antibacterial activity despite lower in vitro activity. []
    • Compound Description: These compounds are ligands used in the synthesis and characterization of cobalt(II), nickel(II), and copper(II) complexes. [] These complexes were studied for their spectroscopic and electrochemical properties. [] The study revealed that PyPzCH acts as a neutral bidentate ligand, coordinating through the pyrazolyl and pyridyl nitrogen atoms. [] In contrast, PymPzCH, in its zwitterionic form, functions as a tridentate ligand, coordinating through the pyrazolyl and pyrimidyl nitrogen atoms, as well as a carboxylic acid oxygen. []

    1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

    • Compound Description: This compound is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). [] Starting from the nonselective compound SR48692 (Compound 5a), researchers developed NTRC-739, which exhibits selectivity for NTS2 over NTS1. [] This selectivity makes NTRC-739 a valuable tool for investigating the role of NTS2 in various physiological and pathological processes.

    5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide

    • Compound Description: This compound is a crucial intermediate in the synthesis of atorvastatin calcium, a widely used drug for lowering cholesterol levels. [, , , ] Research in this area focuses on developing efficient and cost-effective synthetic methods for this compound to support the large-scale production of atorvastatin calcium. [, , , ]

    1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

    • Compound Description: This series of compounds was synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line. [] Several compounds within this series, including Compounds 7b, 7c, 8a, 8b, and 8c, exhibited potent anticancer activity, even surpassing the potency of the commonly used anticancer drug Doxorubicin (Dox) against the MCF-7 cell line. [] These findings highlight the potential of these compounds as lead structures for developing new anticancer agents.

    2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

    • Compound Description: This compound is a selective antagonist for the rat neurotensin receptor type 2 (NTS2) and has shown in vivo activity. [] Notably, it was discovered that the in vivo activity of NTS2 compounds did not always correlate with their classification as agonists, partial agonists, etc., in a FLIPR calcium assay, suggesting alternative signaling pathways for NTS2-mediated analgesia. [] Additionally, significant differences in binding affinity for compound 9 were observed between rat and human NTS2. []

    7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA)

      1,4-Thiazane-3-carboxylic Acid Derivatives

      • Compound Description: This study describes a convenient method for synthesizing 1,4-thiazane-3-carboxylic acid derivatives. [] This method involves a series of reactions, starting with L-cysteine esters, to achieve high yields and stereoselectivity of the desired products. [] The synthesized derivatives could serve as valuable building blocks for various chemical and biological applications.

      1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide Derivatives

      • Compound Description: This research focused on designing, synthesizing, and evaluating the antimicrobial activity of a new series of 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives. [] Compounds AR8 and AR9 emerged as the most potent candidates against specific gram-positive and gram-negative bacteria. [] These findings underscore the potential of this series as a source of novel antimicrobial agents.

      1-(4-Hydroxyphenyl)-6-substituted-4-pyridone-3-carboxylic acids

      • Compound Description: This series of compounds, structurally related to quinolones, was investigated for their antibacterial activity and pharmacokinetic properties, particularly their urinary recovery rates. [] The study aimed to understand the relationship between the structure of these compounds, specifically the substituents at the 6-position, and their antibacterial efficacy and pharmacokinetic behavior.

      Properties

      CAS Number

      1127402-43-0

      Product Name

      1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid

      IUPAC Name

      1-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid

      Molecular Formula

      C11H12FNO2

      Molecular Weight

      209.22 g/mol

      InChI

      InChI=1S/C11H12FNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)

      InChI Key

      IHHYEODYOHUZKG-UHFFFAOYSA-N

      SMILES

      C1C(CN1CC2=CC=C(C=C2)F)C(=O)O

      Canonical SMILES

      C1C(CN1CC2=CC=C(C=C2)F)C(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.